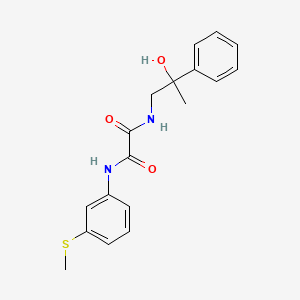
N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Pollutant Research
The compound N1-(2-hydroxy-2-phenylpropyl)-N2-(3-(methylthio)phenyl)oxalamide is closely related to environmental pollutants like nitroaromatic hydrocarbons. These compounds, such as 1-nitropyrene, have been extensively studied for their mutagenic and carcinogenic effects. Researchers have explored their metabolic activation and DNA-binding properties, revealing the formation of DNA adducts upon enzymatic activation (Howard et al., 1983).
Electrocatalysis and Oxidation Reactions
N-Oxyl compounds, a category to which this compound belongs, are utilized as catalysts in selective oxidation of organic molecules. These are particularly significant in electrosynthetic reactions, where they facilitate redox reactions at electrode surfaces. Such applications are critical in both laboratory and industrial settings (Nutting et al., 2018).
Synthesis of Oxalamides
This compound is a part of the oxalamide family, which has diverse applications in chemical synthesis. Novel methods have been developed for synthesizing oxalamides, demonstrating their significance in creating valuable chemical compounds. Such methodologies are vital in the production of anthranilic acid derivatives and other oxalamides (Mamedov et al., 2016).
Polymer Science
The compound's derivatives are also significant in polymer science. For instance, the radical polymerization of N-(2-hydroxypropyl)methacrylamide, a related compound, has been studied for its implications in creating hydrophilic polymers. These studies contribute to the understanding of polymerization kinetics and the development of new polymeric materials (Kopeček & Baẑilová, 1973).
Pharmaceutical Applications
Although specific information on this compound in pharmaceuticals is limited, compounds with similar structures are used in drug development. For instance, amino acetate functionalized Schiff base organotin(IV) complexes, related to oxalamide derivatives, have shown potential as anticancer drugs. They exhibit cytotoxicity against various human tumor cell lines, indicating the importance of similar compounds in medicinal chemistry (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(23,13-7-4-3-5-8-13)12-19-16(21)17(22)20-14-9-6-10-15(11-14)24-2/h3-11,23H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFULUKIXHCVPMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
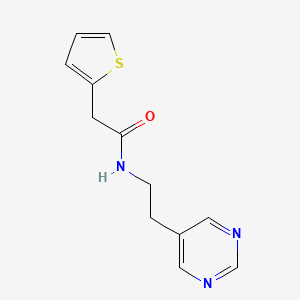
![(4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/no-structure.png)
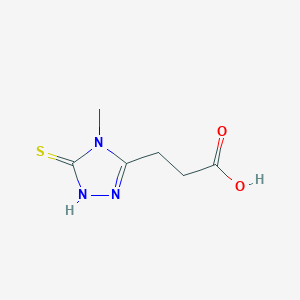
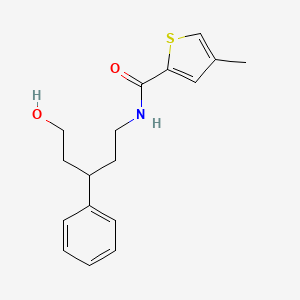
![4-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2410564.png)
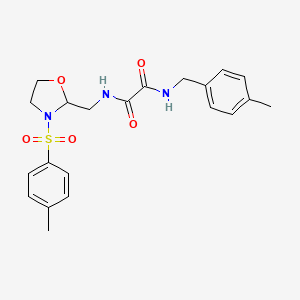
![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2410568.png)
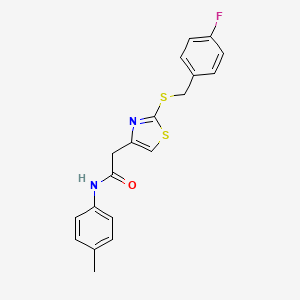


![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2410574.png)
![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2410576.png)
